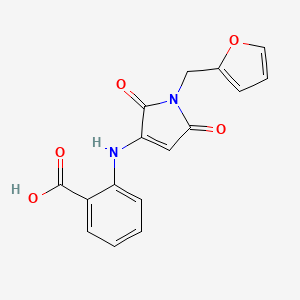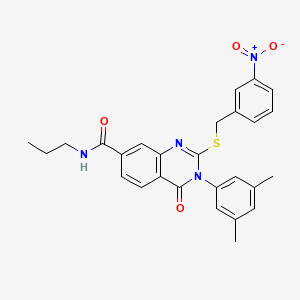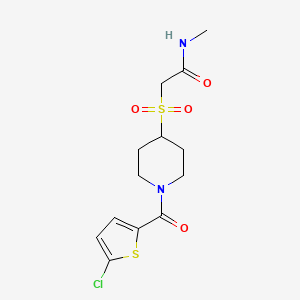
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a member of the urea class of compounds and has been shown to have promising pharmacological properties.
Scientific Research Applications
Metabolic Pathways
Research on similar compounds to "1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea" has uncovered complex metabolic pathways. For instance, the metabolism of LY654322, a compound with structural similarities, in rats and dogs involves rapid renal excretion and the formation of unusual metabolites through oxidative and hydrolytic processes. The study highlighted the identification of a diimidazopyridine metabolite, which showcased the intricate nature of drug metabolism and the analytical methodologies necessary for characterizing such pathways (Borel et al., 2011).
Enzyme Inhibition
Compounds structurally related to "this compound" have been studied for their enzyme inhibition properties. For example, a series of urea derivatives demonstrated potential in inhibiting various enzymes, including urease, β-glucuronidase, and snake venom phosphodiesterase. This indicates the compound's potential application in addressing issues related to enzyme-related diseases or conditions (Mustafa, Perveen, & Khan, 2014).
Synthesis Techniques
Research into the synthesis and structural activity relationships of similar compounds offers insights into the chemical manipulation and potential applications of "this compound." The stereoselective synthesis of active metabolites and the exploration of unsymmetrical 1,3-disubstituted ureas underline the chemical versatility and potential for tailored pharmacological properties (Chen et al., 2010).
Antimicrobial Activity
Further investigations have revealed the antimicrobial potential of compounds within the same chemical family. This includes studies on urea-derived Mannich bases and their effects on mild steel surface corrosion in acidic environments, suggesting applications beyond pharmacology into material science and corrosion inhibition (Jeeva et al., 2015).
properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-13-2-6-16(7-3-13)22-19(25)21-11-14-10-18(24)23(12-14)17-8-4-15(20)5-9-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPVBARNKQZJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-N,N-dipropylbutanediamide](/img/structure/B2426175.png)


![4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2426179.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid;hydrochloride](/img/structure/B2426182.png)
![6-Cyclopropyl-2-[1-(2-phenylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2426183.png)


![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)


![4-Fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2426192.png)

